molecular formula C12H14N2O2 B1650157 methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate CAS No. 1132682-82-6

methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate

Cat. No. B1650157
CAS RN: 1132682-82-6
M. Wt: 218.25
InChI Key: PCHCPRUFECGBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amines, such as the “2-aminoethyl” part of your compound, are classified according to the number of carbon atoms bonded directly to the nitrogen atom . An indole is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring. Carboxylates are organic compounds that contain a carboxylate functional group. The “methyl” in your compound likely refers to a methyl group, which is a hydrocarbon group derived from methane.


Physical And Chemical Properties Analysis

Physical and chemical properties would include characteristics such as melting point, boiling point, solubility, and reactivity. For example, a similar compound, 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane, has a melting point of 176-177 °C and is soluble in water .

Safety and Hazards

Safety and hazards would depend on the specific compound and its properties. As a general rule, it’s important to handle all chemicals with appropriate safety measures, including using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)10-4-2-3-9-8(5-6-13)7-14-11(9)10/h2-4,7,14H,5-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHCPRUFECGBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401244453
Record name Methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1132682-82-6
Record name Methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132682-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate
Reactant of Route 2
methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate
Reactant of Route 3
methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate
Reactant of Route 6
methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.